Lanosta-9(11),24-diene-3,23-dione

Catalog No.
S13577866
CAS No.
M.F
C30H46O2
M. Wt
438.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanosta-9(11),24-diene-3,23-dione

Product Name

Lanosta-9(11),24-diene-3,23-dione

IUPAC Name

(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C30H46O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1

InChI Key

BNDKTJICWITGHR-CERNSUIKSA-N

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Lanosta-9(11),24-diene-3,23-dione is a triterpenoid compound derived from the lanostane family, which is characterized by its complex structure and biological significance. This compound features a tetracyclic structure with multiple functional groups, including ketones, which are responsible for its reactivity and biological activities. The molecular formula of lanosta-9(11),24-diene-3,23-dione is C30H46O2, and it plays a crucial role in various biochemical pathways and natural product synthesis.

Due to its functional groups. Notably, it can be involved in:

  • Oxidation and Reduction: The presence of carbonyl groups allows for redox reactions, which can modify the compound's biological activity.
  • Allylic Rearrangement: Under acidic conditions, similar compounds have shown to undergo rearrangements that yield different derivatives, suggesting that lanosta-9(11),24-diene-3,23-dione might also exhibit this behavior under specific conditions .
  • Hydroxylation: This reaction introduces hydroxyl groups into the structure, enhancing its solubility and potentially increasing its biological activity .

Lanosta-9(11),24-diene-3,23-dione exhibits various biological activities that contribute to its significance in pharmacology:

  • Antitumor Activity: Research has indicated that triterpenoids from the lanostane family possess cytotoxic properties against certain cancer cell lines .
  • Antioxidant Properties: These compounds are known to act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that lanostane derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The synthesis of lanosta-9(11),24-diene-3,23-dione can be achieved through several methods:

  • Natural Extraction: This compound can be isolated from various fungi, particularly those belonging to the Ganoderma genus. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic pathways involve multi-step reactions starting from simpler organic molecules. For instance:
    • Starting with squalene or its derivatives and applying oxidation and cyclization reactions to form the lanostane skeleton.
    • Subsequent functionalization steps introduce the necessary ketone groups at specific positions .

Lanosta-9(11),24-diene-3,23-dione has several applications across different fields:

  • Pharmaceuticals: Due to its bioactive properties, it is investigated for potential use in cancer therapy and other medicinal applications.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: Compounds derived from lanostane are often used in dietary supplements for their health benefits.

Studies on the interactions of lanosta-9(11),24-diene-3,23-dione with other biological molecules are essential for understanding its mechanism of action:

  • Enzyme Inhibition: Research indicates that triterpenoids can inhibit specific enzymes involved in cancer progression and inflammation .
  • Receptor Binding: Investigations into how this compound interacts with cellular receptors could elucidate its therapeutic effects.

Lanosta-9(11),24-diene-3,23-dione shares structural similarities with other triterpenoids but possesses unique characteristics:

Compound NameMolecular FormulaKey Features
Lanosta-8(14),24-diene-3-oneC30H46OContains a double bond at C8-C14
26-Hydroxylanostan-3-oneC30H48O2Hydroxyl group at C26 enhances solubility
27-HydroxycholesterolC27H46ODifferent carbon skeleton but similar bioactivity
Ganoderic acid AC30H50O4Known for strong anti-cancer properties

Uniqueness of Lanosta-9(11),24-diene-3,23-dione

The uniqueness of lanosta-9(11),24-diene-3,23-dione lies in its specific arrangement of double bonds and functional groups that confer distinct biological activities. Unlike other triterpenoids that may lack certain functional groups or have different stereochemistry, this compound's configuration allows for unique interactions within biological systems.

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Exact Mass

438.349780706 g/mol

Monoisotopic Mass

438.349780706 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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